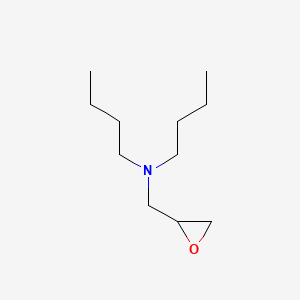
Oxiranemethanamine, N,N-dibutyl-
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for Oxiranemethanamine, N,N-dibutyl- were not found, a related compound, N,N′-dibutyl-3,3′-diaminobenzidine, was synthesized and characterized using analytical methods . The target molecule was achieved using 3,3′-dinitro-[1,1′-biphenyl]-4,4′-diamine as the starting material .Wissenschaftliche Forschungsanwendungen
Antiepileptic Drug Research
- Oxiranemethanamine, N,N-dibutyl- (as part of antiepileptic drugs) has been studied for its biochemical modifications in primary rat astrocyte cultures. This research is significant in understanding the biological effects of anticonvulsants at various concentrations (Pavone & Cardile, 2003).
Neuropharmacology and Eating Disorders
- Investigations into the role of orexin-1 receptor mechanisms highlight the relevance of compounds like Oxiranemethanamine, N,N-dibutyl- in modulating feeding, arousal, stress, and drug abuse. This research aids in understanding compulsive food consumption and eating disorders (Piccoli et al., 2012).
Muscarinic Receptor Profiling
- Studies on oxybutynin and N-desethyloxybutynin enantiomers, related to Oxiranemethanamine, N,N-dibutyl-, provide insights into their effects on human cloned muscarinic receptors. This is crucial for understanding the pharmacological profiles of drugs used for urinary incontinence (Reitz et al., 2007).
Transdermal Drug Delivery Systems
- Research on transdermal oxybutynin, which relates to Oxiranemethanamine, N,N-dibutyl-, explores its pharmacokinetics, metabolism, and effectiveness as a delivery system. This contributes significantly to developing efficient treatments for conditions like overactive bladder (Zobrist et al., 2004).
Anxiety and Social Fear Studies
- The impact of neuropeptides like oxytocin on anxiety and social behavior is crucial. Research in this domain, involving compounds like Oxiranemethanamine, N,N-dibutyl-, assists in understanding therapeutic approaches for anxiety disorders and social dysfunctions (Neumann & Slattery, 2016).
Endocrine Disruption Studies
- Investigations into the effects of dibutyl phthalate, which shares structural similarities with Oxiranemethanamine, N,N-dibutyl-, on homeostasis and thyroid function provide insights into the endocrine-disrupting properties of such compounds (Majeed et al., 2021).
Wirkmechanismus
While the specific mechanism of action for Oxiranemethanamine, N,N-dibutyl- was not found, a related compound, Dibutyl Phthalate (DBP), has been studied. DBP-induced apoptosis and neurotoxicity are mediated by the Aryl Hydrocarbon Receptor (AhR), while the ERs and PPARγ signaling pathways are impaired by the phthalate .
Eigenschaften
IUPAC Name |
N-butyl-N-(oxiran-2-ylmethyl)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-3-5-7-12(8-6-4-2)9-11-10-13-11/h11H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKXCLZSNFVFQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496520 | |
| Record name | N-Butyl-N-[(oxiran-2-yl)methyl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7439-58-9 | |
| Record name | N-Butyl-N-[(oxiran-2-yl)methyl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


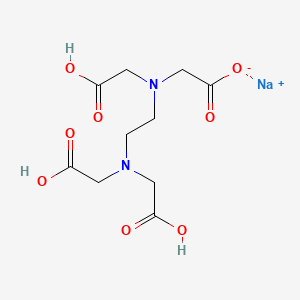

![Benzoic acid, 2-[[(2-thioxo-3(2H)-benzothiazolyl)methyl]amino]-](/img/structure/B3056730.png)



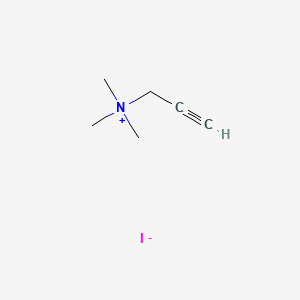

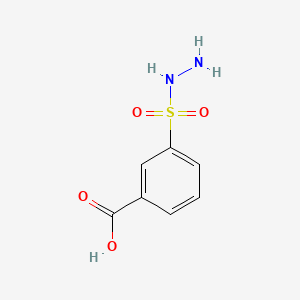
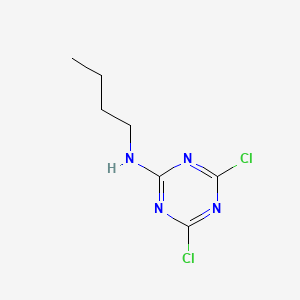

dimethylsilane](/img/structure/B3056745.png)
